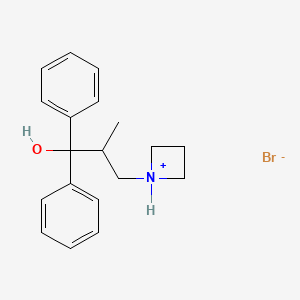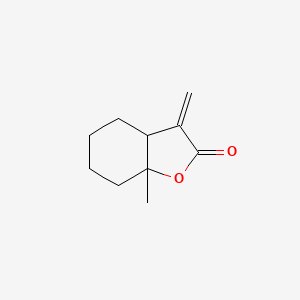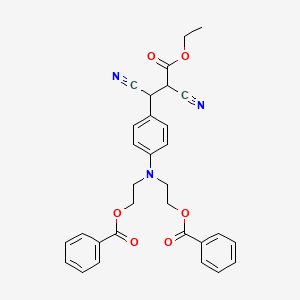
4-Hydroxy-3-((4-nitrophenyl)azo)-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-[(4-nitrophenyl)azo]-5-[[(p-tolyl)sulfonyl]amino]naphthalene-2,7-disulfonic acid is a complex organic compound known for its vibrant color and extensive applications in various fields. This compound is characterized by its azo group, which is responsible for its chromophoric properties, making it useful in dye and pigment industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-[(4-nitrophenyl)azo]-5-[[(p-tolyl)sulfonyl]amino]naphthalene-2,7-disulfonic acid typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-nitroaniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-hydroxy-5-amino-2,7-naphthalenedisulfonic acid under controlled pH conditions to form the azo compound.
Sulfonation: The final step involves the sulfonation of the azo compound with p-toluenesulfonyl chloride to introduce the sulfonyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-[(4-nitrophenyl)azo]-5-[[(p-tolyl)sulfonyl]amino]naphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the nitro group can lead to the formation of corresponding amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.
Substitution: Conditions vary depending on the substituent being introduced but often involve acidic or basic catalysts.
Major Products Formed
Oxidation: Products vary based on the extent of oxidation.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
4-Hydroxy-3-[(4-nitrophenyl)azo]-5-[[(p-tolyl)sulfonyl]amino]naphthalene-2,7-disulfonic acid has diverse applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-[(4-nitrophenyl)azo]-5-[[(p-tolyl)sulfonyl]amino]naphthalene-2,7-disulfonic acid involves its interaction with molecular targets through its azo and sulfonyl groups. These interactions can lead to various biochemical and chemical effects, depending on the context of its application .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3-[(4-nitrophenyl)azo]-5-amino-2,7-naphthalenedisulfonic acid
- 4-Hydroxy-3-[(4-nitrophenyl)azo]-5-[[(p-tolyl)sulfonyl]amino]naphthalene-1,6-disulfonic acid
Uniqueness
4-Hydroxy-3-[(4-nitrophenyl)azo]-5-[[(p-tolyl)sulfonyl]amino]naphthalene-2,7-disulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific chromophoric and reactive characteristics .
Properties
CAS No. |
85409-49-0 |
|---|---|
Molecular Formula |
C23H18N4O11S3 |
Molecular Weight |
622.6 g/mol |
IUPAC Name |
4-hydroxy-5-[(4-methylphenyl)sulfonylamino]-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C23H18N4O11S3/c1-13-2-8-17(9-3-13)39(31,32)26-19-12-18(40(33,34)35)10-14-11-20(41(36,37)38)22(23(28)21(14)19)25-24-15-4-6-16(7-5-15)27(29)30/h2-12,26,28H,1H3,(H,33,34,35)(H,36,37,38) |
InChI Key |
TXXKONXNGGPOSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C(=C3O)N=NC4=CC=C(C=C4)[N+](=O)[O-])S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,5S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylpropanoate](/img/structure/B13776893.png)
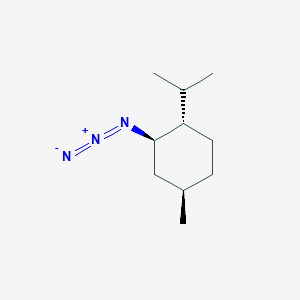


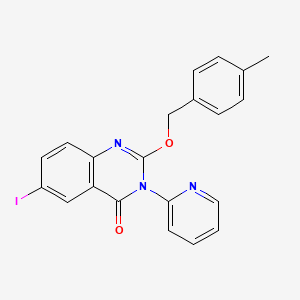
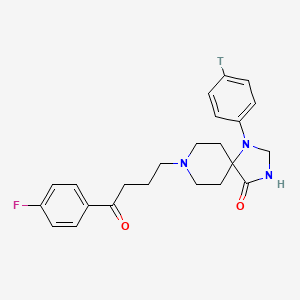
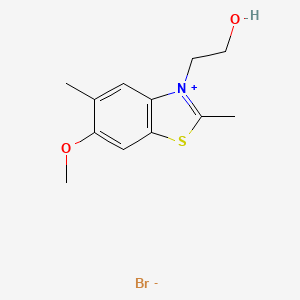

![4-(2-Oxo-2-phenylethyl)benzo[F]quinolin-4-ium bromide](/img/structure/B13776950.png)

